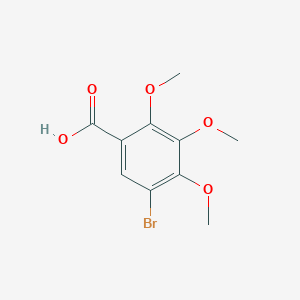
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone
Descripción general
Descripción
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction conditions usually involve the use of a copper catalyst, an azide, and an alkyne in an aqueous medium .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Known for its cytotoxic activity against cancer cells.
Sulfathiazole: An antimicrobial drug that shares the thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets (2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone apart is its unique combination of thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring structure allows for versatile chemical modifications, making it a valuable scaffold in drug development .
Propiedades
Fórmula molecular |
C9H10N4OS |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
(2,4-dimethyl-1,3-thiazol-5-yl)-(3-methyltriazol-4-yl)methanone |
InChI |
InChI=1S/C9H10N4OS/c1-5-9(15-6(2)11-5)8(14)7-4-10-12-13(7)3/h4H,1-3H3 |
Clave InChI |
QTKNVVBZXQHSJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C)C(=O)C2=CN=NN2C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B8617488.png)






![3-(Pyridin-3-yl)-6-[4-(pyrrolidin-1-yl)piperidin-1-yl]pyridazine](/img/structure/B8617553.png)


![6-[2-(1H-Imidazol-1-yl)-3-methyl-1H-indol-1-yl]hexanoic acid](/img/structure/B8617574.png)
